3,5-Diaminobenzyl alcohol dihydrochloride

Vue d'ensemble

Description

3,5-Diaminobenzyl alcohol dihydrochloride is a useful research compound. Its molecular formula is C7H12Cl2N2O and its molecular weight is 211.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3,5-Diaminobenzyl alcohol dihydrochloride (DABA·2HCl) is a chemical compound known for its significant biological activity, particularly in the context of cancer therapeutics. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C₇H₁₂Cl₂N₂O

- CAS Number : 28150-15-4

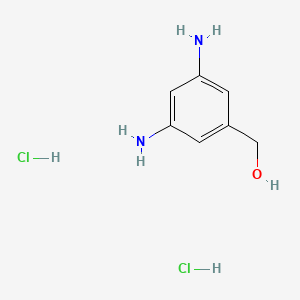

- Structure : DABA·2HCl features two amino groups attached to a benzyl alcohol structure, enhancing its solubility and biological interactions.

Research indicates that DABA·2HCl exhibits cytotoxic effects on tumor cells. The proposed mechanisms include:

- DNA Binding : DABA·2HCl has been shown to bind to DNA, which may interfere with replication and transcription processes.

- Inhibition of Protein Synthesis : The compound potentially inhibits protein synthesis by interacting with ribosomal RNA or other translation components, suggesting its role as an irreversible inhibitor in protein synthesis pathways .

Cytotoxicity Studies

DABA·2HCl has demonstrated significant cytotoxicity against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in tumor cells through the following pathways:

- Cell Cycle Arrest : The compound affects cell cycle progression, leading to increased cell death.

- Reactive Oxygen Species (ROS) Generation : DABA·2HCl may increase ROS levels, contributing to oxidative stress and subsequent cell death .

Comparative Analysis with Similar Compounds

The unique dual amino functionality and hydroxyl group of DABA·2HCl enhance its solubility and biological interactions compared to structurally similar compounds. The following table summarizes key comparisons:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Aminobenzyl alcohol | Contains one amino group | Less cytotoxic compared to DABA·2HCl |

| 4-Aminobenzyl alcohol | Contains one amino group | Different position affects biological activity |

| Benzylamine | Contains one amino group | Lacks hydroxyl group; less soluble |

| 3-Aminobenzyl alcohol | Contains one amino group | Similar reactivity but different biological effects |

Applications in Drug Development

DABA·2HCl's structural features make it a candidate for drug development. Its ability to bind DNA and inhibit protein synthesis suggests potential applications in:

- Cancer Therapeutics : Due to its cytotoxic properties.

- Synthesis of Bioactive Molecules : It serves as an intermediate in synthesizing various pharmaceutical compounds .

Case Studies

- Antitumor Activity : A study evaluated the efficacy of DABA·2HCl in combination with other agents against specific cancer types, reporting enhanced antitumor activity compared to controls.

- Synthesis of Derivatives : Research has explored synthesizing derivatives of DABA·2HCl that exhibit improved biological activity and selectivity towards cancer cells .

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Antitumor Agents

DABAD has been utilized in the synthesis of novel compounds with potential antitumor activity. For instance, derivatives such as 9-anilinothiazolo[5,4-b]quinoline have been synthesized using DABAD as a key building block. These compounds demonstrated promising cytotoxic effects against various cancer cell lines, indicating DABAD's utility in developing anticancer therapeutics .

1.2 Inhibition of Adenosine Receptors

Research has shown that DABAD derivatives can act as irreversible inhibitors of A1 adenosine receptors. This mechanism is crucial for developing drugs targeting various conditions, including cardiovascular diseases and cancer . The synthesis process involves the reduction of DABAD to yield biologically active compounds that exhibit high affinity for these receptors.

Polymer Science

2.1 Membrane Preparation

DABAD has been employed in the preparation of polyamide membranes used in reverse osmosis applications. Studies indicate that membranes created from DABAD exhibit enhanced oxidative stability compared to traditional materials. This property is vital for improving the longevity and efficiency of water purification systems .

2.2 Functionalization of Polymers

The compound serves as a functional monomer in the synthesis of advanced polymeric materials. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength, making it valuable for applications in coatings and composites.

Organic Synthesis

3.1 Synthesis of Complex Molecules

DABAD acts as a versatile intermediate in organic synthesis, allowing chemists to construct complex molecular architectures efficiently. It has been used to synthesize various substituted anilines and other aromatic compounds through coupling reactions, showcasing its role as a building block in organic chemistry .

3.2 Development of Luminescent Complexes

The compound has also been investigated for its potential in creating luminescent lanthanide complexes. These complexes are utilized in various applications, including bioimaging and sensing technologies due to their unique optical properties .

Case Studies

Propriétés

IUPAC Name |

(3,5-diaminophenyl)methanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.2ClH/c8-6-1-5(4-10)2-7(9)3-6;;/h1-3,10H,4,8-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPEQTVYJBMDSFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)N)CO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70182423 | |

| Record name | 3,5-Diaminobenzyl alcohol dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28150-15-4 | |

| Record name | 3,5-Diaminobenzyl alcohol dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028150154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Diaminobenzyl alcohol dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-diaminobenzyl alcohol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.